molecular formula C4H5BF5K B2541190 Potassium (3,3-difluorocyclobutyl)trifluoroborate CAS No. 2243345-26-6

Potassium (3,3-difluorocyclobutyl)trifluoroborate

Cat. No.: B2541190
CAS No.: 2243345-26-6
M. Wt: 197.98
InChI Key: ZEDHGAHMUHFYEA-UHFFFAOYSA-N
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Description

Potassium (3,3-difluorocyclobutyl)trifluoroborate is a fluorinated organoboron reagent characterized by a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a trifluoroborate (-BF₃K) group. This compound is synthesized via multigram-scale routes, often starting from ethyl 3,3-difluorocyclobutanecarboxylate, which serves as a versatile intermediate for generating derivatives such as alcohols, amines, and trifluoroborates . Its rigid cyclobutyl framework and electron-withdrawing fluorine substituents confer unique steric and electronic properties, making it valuable in Suzuki-Miyaura cross-coupling reactions and pharmaceutical synthesis where conformational restriction and metabolic stability are critical .

Properties

IUPAC Name

potassium;(3,3-difluorocyclobutyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BF5.K/c6-4(7)1-3(2-4)5(8,9)10;/h3H,1-2H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDHGAHMUHFYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC(C1)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BF5K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of potassium (3,3-difluorocyclobutyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This method is favored due to its simplicity and the stability of the resulting trifluoroborate salts . The general synthetic route can be summarized as follows:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium (3,3-difluorocyclobutyl)trifluoroborate participates in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides. Cyclobutyltrifluoroborates generally require tailored catalytic systems due to steric hindrance and potential β-hydride elimination.

Key Conditions

  • Catalyst : Pd(OAc)₂ with n-BuPAd₂ (di(1-adamantyl)-n-butylphosphine) .

  • Base : K₂CO₃.

  • Solvent : Cyclopentyl methyl ether (CPME)/H₂O.

  • Yield Range : 55–77% for cyclobutane derivatives .

Example Reaction

SubstrateProductYield (%)Conditions
Aryl chloridesAryl-cyclobutane derivatives60–75Pd(OAc)₂, n-BuPAd₂

The 3,3-difluoro substitution reduces ring strain and stabilizes intermediates, though steric effects may lower yields compared to non-fluorinated analogs .

Minisci Radical Alkylation

This compound serves as a radical precursor in AgNO₃/K₂S₂O₈-mediated Minisci reactions with heteroarenes (e.g., benzothiazole, quinoline). Oxidation generates a 3,3-difluorocyclobutyl radical, which adds to electron-deficient aromatic systems .

Optimized Protocol

  • Oxidant : K₂S₂O₈ (2.5 equiv).

  • Catalyst : AgNO₃ (20 mol%).

  • Solvent : TFA/H₂O (4:1).

  • Yield : 47% (average for 3,3-difluorinated derivatives) .

Impact of Fluorination

Fluorination PatternAverage Yield (%)Oxidation Potential (V vs SCE)
Non-fluorinated600.85–1.12
4,4-Difluorinated591.03–1.25
3,3-Difluorinated 47 1.15–1.67

The higher oxidation potential of 3,3-difluorinated derivatives correlates with reduced radical generation efficiency, impacting yields .

Rh-Catalyzed Addition Reactions

Rhodium complexes enable conjugate additions to α,β-unsaturated carbonyl compounds. While specific data for 3,3-difluorocyclobutyltrifluoroborate is limited, analogous cyclobutyltrifluoroborates achieve:

  • Catalyst : [Rh(OH)(cod)]₂.

  • Ligand : Trisodium triphenylphosphine-3,3′,3″-trisulfonate (TPPTS).

  • Yield : ~70% for cyclic trifluoroborates .

Challenges and Limitations

  • Steric Hindrance : The 3,3-difluorocyclobutyl group impedes transmetalation in cross-coupling, necessitating bulky ligands (e.g., t-Bu₃P) .

  • Radical Stability : Competitive side reactions (dimerization, disproportionation) occur due to the electrophilic nature of the 3,3-difluorocyclobutyl radical .

Scientific Research Applications

Organic Synthesis

Potassium (3,3-difluorocyclobutyl)trifluoroborate plays a pivotal role in the synthesis of complex organic molecules. Its application in cross-coupling reactions allows for the formation of carbon-carbon bonds, which is essential for building complex molecular architectures. Notably, this compound has been utilized in:

  • Formation of Trisubstituted Alkenes : Sequential Suzuki-Miyaura cross-coupling reactions have been employed to synthesize trisubstituted conjugated dienes from potassium alkyltrifluoroborates .
  • Construction of Cyclobutane Derivatives : The compound facilitates the construction of cyclobutane building blocks through UV-initiated photocycloadditions, leading to functionalized derivatives that can be further modified .

Medicinal Chemistry

The unique structure of this compound suggests potential applications in medicinal chemistry:

  • Synthesis of Bioactive Molecules : The compound's reactivity makes it a valuable intermediate for synthesizing biologically active compounds and pharmaceuticals.
  • Anticancer Research : Some studies indicate that boron-containing compounds exhibit anticancer properties, making this compound a candidate for further exploration in cancer therapeutics .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

  • Production of Advanced Materials : The compound's stability and reactivity are advantageous for producing advanced materials and fine chemicals.
  • Catalysis : It serves as a catalyst or reagent in various chemical transformations within industrial settings.

Cross-Coupling Reaction Optimization

A study demonstrated the optimization of cross-coupling reactions using this compound with aryl halides. The reaction conditions were fine-tuned using different bases and solvents to achieve high yields of the desired products .

Reaction TypeConditionsYield
Aryl Halide CouplingPd catalyst, Cs2CO3 baseUp to 85%
Alkenyl Bromide CouplingPd catalyst, THF/H2O solventGood yields

Minisci Reaction Application

In another study focusing on the Minisci reaction involving heterocycles, this compound was shown to enhance product yields compared to traditional carboxylic acids due to its efficient formation of alkyl radicals .

HeterocycleProduct Yield (%)
4-Methylquinoline69%
Benzothiazole37%

Mechanism of Action

The mechanism of action of potassium (3,3-difluorocyclobutyl)trifluoroborate in cross-coupling reactions involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid, which then participates in the transmetalation step with a palladium catalyst. This process leads to the formation of a new carbon-carbon bond . The compound’s stability and ease of hydrolysis make it an effective reagent in these reactions .

Comparison with Similar Compounds

Comparison with Similar Potassium Trifluoroborate Compounds

Structural and Functional Differences

Compound Name Substituent Structure Molecular Weight (g/mol) Key Features
Potassium (3,3-difluorocyclobutyl)trifluoroborate Cyclobutyl (3,3-diF) 210.03* Rigid cyclobutane ring; electron-deficient due to F substituents
Potassium (2,3-difluorobenzyl)trifluoroborate Benzyl (2,3-diF) 234.02 Aromatic ring with ortho/meta-F; enhances reactivity in aryl couplings
Potassium (3-butenyl)trifluoroborate Alkenyl (C=C) 162.00 Flexible alkenyl chain; used in allylic cross-couplings
Potassium 3-phenylpropyltrifluoroborate Phenylpropyl (C6H5-CH2-CH2-CH2-) 226.09 Bulky aromatic substituent; stabilizes intermediates in SM couplings

*Calculated based on formula C₄H₅BF₅K.

Key Structural Insights :

  • Cyclobutyl vs.
  • Fluorine Positioning : 3,3-Difluorocyclobutyl’s electron-withdrawing F atoms enhance electrophilicity, whereas 2,3-difluorobenzyl’s F atoms direct reactivity in aromatic systems .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Performance
  • This compound : Exhibits moderate to high yields in couplings with aryl halides, leveraging fluoride dissociation to generate reactive boronic acid intermediates .
  • Potassium Alkenyl/Aryl Trifluoroborates : Alkenyl variants (e.g., potassium trans-styryl trifluoroborate) achieve >80% yields in couplings with bromobenzonitriles due to favorable π-orbital alignment . Benzyl derivatives (e.g., 2,3-difluorobenzyl) show enhanced reactivity in electron-deficient aryl systems .

Mechanistic Notes:

  • Trifluoroborates hydrolyze to boronic acids in situ, with fluoride ions facilitating catalyst activation . Cyclobutyl derivatives may exhibit slower hydrolysis due to steric hindrance, requiring optimized basic conditions .

Biological Activity

Potassium (3,3-difluorocyclobutyl)trifluoroborate is a compound of interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, toxicological profiles, and potential therapeutic applications.

This compound is part of a class of organoboron compounds known for their stability and versatility in chemical reactions. The trifluoroborate moiety enhances its reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Pharmacological Properties

  • Antinociceptive Activity : Recent studies have indicated that potassium trifluoroborates can exhibit antinociceptive properties. For instance, potassium thiophene-3-trifluoroborate has been shown to produce significant pain relief in animal models without altering motor performance or affecting major endogenous analgesic systems such as cholinergic or opioid systems .
  • Inhibition of Enzymatic Activity : Organotrifluoroborates have been identified as competitive inhibitors of serine proteases like trypsin and α-chymotrypsin. The mechanism involves non-covalent interactions that stabilize the enzyme-inhibitor complex, suggesting potential applications in modulating proteolytic activity in various biological processes .

Toxicological Profile

Toxicological investigations into this compound reveal a favorable safety profile. In studies involving acute toxicity assessments on mice:

  • Lethality : No significant lethality was observed at doses up to 100 mg/kg.
  • Biochemical Parameters : Parameters such as liver and kidney function tests (e.g., aspartate aminotransferase and alanine aminotransferase levels) remained unchanged compared to control groups, indicating no acute organ toxicity .
  • Oxidative Stress Markers : Levels of lipid peroxidation and antioxidant markers (e.g., vitamin C) were similar between treated and control groups, suggesting that the compound does not induce oxidative stress .

Case Study 1: Antinociceptive Effects

In a controlled experiment, mice treated with potassium thiophene-3-trifluoroborate exhibited reduced pain responses in the acetic acid model of pain. The study demonstrated that the antinociceptive effect was independent of typical analgesic pathways, highlighting the compound's unique mechanism of action .

Case Study 2: Enzyme Inhibition

In vitro studies have shown that organotrifluoroborates effectively inhibit serine proteases at low concentrations. This inhibition was reversible and competitive, suggesting potential therapeutic applications in diseases where serine proteases play a critical role, such as cancer and inflammation .

Q & A

Q. What are the established synthetic routes for Potassium (3,3-difluorocyclobutyl)trifluoroborate?

The synthesis typically involves reacting the corresponding boronic acid derivative with potassium hydrogen fluoride (KHF₂) in an aqueous medium. A base such as potassium carbonate (K₂CO₃) is often added to stabilize the trifluoroborate group. For example, analogous trifluoroborate salts (e.g., potassium (Z)-but-2-en-1-yltrifluoroborate) are synthesized by reacting (Z)-but-2-en-1-ylboronic acid with KHF₂ under moderate temperatures (25–50°C) and controlled pH (6–8) to prevent decomposition . Purification via crystallization or column chromatography is critical to remove unreacted boronic acid and inorganic salts.

Q. How does the stability of this compound compare to other trifluoroborate salts?

Stability is influenced by the cyclobutyl substituent’s electronic and steric effects. Trifluoroborates with bulky or electron-withdrawing groups (e.g., 3,3-difluorocyclobutyl) exhibit enhanced hydrolytic stability compared to simpler aryl or alkenyl analogs. For instance, aryl trifluoroborates undergo hydrolysis to boronic acids in aqueous media, requiring bases like K₂CO₃ or Cs₂CO₃ (3–6 equivalents) to suppress protodeboronation . Stability testing via ¹⁹F NMR can monitor hydrolysis kinetics, with decomposition products (e.g., fluoride ions) quantified using ion-selective electrodes .

Q. What are the standard characterization techniques for verifying the purity of this compound?

Key methods include:

  • ¹¹B and ¹⁹F NMR spectroscopy : Confirm the presence of the trifluoroborate moiety (¹¹B: δ ≈ −2 to −4 ppm; ¹⁹F: δ ≈ −135 to −145 ppm).
  • X-ray crystallography : Validates the ionic structure and spatial arrangement of the cyclobutyl group.
  • Elemental analysis : Ensures stoichiometric ratios of K, B, and F.
  • HPLC-MS : Detects residual boronic acid or hydrolyzed byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the role of endogenous fluoride in Suzuki-Miyaura coupling reactions involving this compound?

Fluoride ions, released during trifluoroborate hydrolysis, activate palladium catalysts by displacing halide ligands, accelerating oxidative addition. Simultaneously, fluoride stabilizes boronic acid intermediates via [RBF₃⁻] ↔ [RB(OH)₃⁻] equilibria, minimizing protodeboronation. For example, in biphasic toluene/water systems, excess fluoride (from KF or decomposition) improves coupling efficiency by enhancing transmetalation rates . Contrastingly, in anhydrous conditions, trifluoroborates exhibit lower reactivity due to insufficient fluoride release, necessitating additives like tetrabutylammonium fluoride (TBAF) .

Q. How can researchers optimize solvent systems to mitigate yield discrepancies in cross-coupling reactions?

Solvent polarity and coordination ability significantly impact reactivity. For example:

  • THF/water (10:1) : Provides a homogeneous phase for efficient Pd catalyst activation, achieving >95% yield in biaryl synthesis .
  • Toluene/water (3:1) : Biphasic systems limit boronic acid hydrolysis but reduce catalyst-substrate interaction, yielding ≤55% product . Methodological optimization includes:
  • Screening solvent ratios (e.g., 5–20% water in THF).
  • Adding phase-transfer catalysts (e.g., TBAB) to enhance interfacial contact.
  • Monitoring reaction progress via in situ ¹⁹F NMR to track trifluoroborate consumption .

Q. What strategies address contradictions in catalytic activity when using Pd-based catalysts with this trifluoroborate?

Discrepancies often arise from ligand-catalyst mismatches. For electron-deficient cyclobutyl trifluoroborates:

  • Buchwald-type ligands (e.g., XPhos) : Improve oxidative addition with aryl chlorides.
  • Palladacycle precatalysts (e.g., Pd PEPPSI-IPr) : Enhance stability in polar aprotic solvents like DMF.
  • Base selection : Mild bases (K₃PO₄) minimize boronate degradation, while strong bases (NaOH) risk β-fluoride elimination. Systematic screening using Design of Experiments (DoE) can identify optimal ligand/base/solvent combinations .

Q. How is this compound applied in synthesizing bioactive molecules, such as IDH1 inhibitors?

The 3,3-difluorocyclobutyl group is a key pharmacophore in IDH1 inhibitors (e.g., Ivosidenib). This compound serves as a coupling partner to introduce the cyclobutyl moiety via Suzuki-Miyaura reactions. For example, coupling with pyridinyl halides under Pd(OAc)₂/XPhos catalysis yields intermediates for subsequent amidation and cyclization steps. Critical parameters include:

  • Low-temperature (0–25°C) coupling to preserve stereochemistry.
  • Anhydrous conditions (e.g., DMF) to prevent trifluoroborate hydrolysis.
  • Post-reduction (e.g., H₂/Pd-C) to remove protecting groups .

Data Contradiction Analysis

Q. Why do some studies report divergent hydrolysis rates for trifluoroborates under similar conditions?

Discrepancies arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₂) slow hydrolysis by destabilizing tetrahedral intermediates.
  • Counterion interactions : K⁺ vs. Cs⁺ ions alter solubility, affecting water accessibility to the boron center.
  • pH gradients : Local pH shifts in biphasic systems (e.g., toluene/water) create inconsistent hydrolysis rates. Researchers should standardize hydrolysis assays using buffered solutions (pH 7–9) and quantify boronic acid formation via UV-Vis (λ = 260 nm) .

Methodological Recommendations

  • Synthetic Protocols : Use KHF₂ in methanol/water (1:1) at 40°C for 12 hours, followed by lyophilization for high-purity trifluoroborates .
  • Reaction Monitoring : Employ ¹⁹F NMR to track trifluoroborate consumption and fluoride release in real time .
  • Stability Storage : Store under inert gas (Ar) at 2–8°C to prevent moisture-induced decomposition .

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